(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid
Description
Molecular Architecture and Functional Groups
(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid (CAS 1256346-47-0) is a polyfunctional aromatic boronic acid derivative with the molecular formula $$ \text{C}{13}\text{H}{11}\text{BCl}2\text{O}3 $$. Its structure features a phenyl ring substituted at the 2-, 4-, and 5-positions with chlorine, boronic acid ($$-\text{B(OH)}2$$), and benzyloxy ($$-\text{OCH}2\text{C}6\text{H}5$$) groups, respectively. The boronic acid moiety is positioned para to the benzyloxy group and meta to both chlorine substituents, creating a sterically congested environment.
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 296.94 g/mol |
| Exact Mass | 296.01800 |
| Polar Surface Area | 49.69 Ų |
| LogP | 2.25 |
| Hydrogen Bond Donors | 2 (boronic acid -OH groups) |
| Hydrogen Bond Acceptors | 4 (boronic acid + ether oxygen) |
The benzyloxy group introduces an electron-donating resonance effect through its oxygen atom, while the chlorine substituents exert electron-withdrawing inductive effects. The boronic acid group adopts a trigonal planar geometry, with O–B–O bond angles approximating 120°, as observed in crystallographic studies of analogous compounds.
Properties
IUPAC Name |
(2,4-dichloro-5-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVMHOHDMRUZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681687 | |
| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-47-0 | |
| Record name | Boronic acid, B-[2,4-dichloro-5-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyloxy Group Introduction
The foundational step involves protecting a phenolic hydroxyl group with a benzyl moiety. Starting with 2,4-dichloro-5-hydroxybenzene (I), benzylation is achieved via nucleophilic substitution using benzyl bromide in the presence of a base.
Procedure :
-
Reactants : 2,4-Dichloro-5-hydroxybenzene (1 eq), benzyl bromide (1.2 eq), potassium carbonate (2 eq).
-
Solvent : Anhydrous acetonitrile or dimethylformamide (DMF).
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Conditions : Reflux at 80–90°C for 12–18 hours under inert atmosphere.
-
Outcome : 5-Benzyloxy-2,4-dichlorobenzene (II) is obtained in ~85% yield after aqueous workup and recrystallization.
Miyaura Borylation
The final step converts the aryl bromide to a boronic acid using palladium-catalyzed borylation.
Procedure :
-
Reactants : Compound III (1 eq), bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), potassium acetate (3 eq).
-
Solvent : 1,4-Dioxane.
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Workup : Hydrolysis with 1M HCl to convert the boronic ester to the boronic acid.
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Outcome : (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is obtained in 65% yield after column chromatography.
Table 1. Key Reaction Parameters for Miyaura Borylation
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Ligand | None required |
| Temperature | 145°C |
| Time | 45 minutes |
| Yield | 65% |
Synthetic Route 2: Direct Boronation of Pre-functionalized Aryl Halides
Starting Material Considerations
If 5-benzyloxy-2,4-dichlorophenyl bromide (III) is commercially available, Miyaura borylation proceeds directly. This route bypasses the halogenation step but depends on precursor accessibility.
Optimization Challenges
-
Regioselectivity : Ensuring halogenation occurs exclusively at the desired position requires careful control of reaction conditions.
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Catalyst Efficiency : Palladium catalysts with bulky ligands (e.g., SPhos) improve yields in sterically hindered systems.
Alternative Methods: Grignard and Lithiation Approaches
Grignard-Based Borylation
While less common, aryl Grignard reagents can react with trialkyl borates to form boronic acids.
Procedure :
Directed Ortho-Metalation
Aryl lithium intermediates, generated via halogen-lithium exchange, react with borate esters.
Procedure :
-
Reactants : Compound III (1 eq), n-BuLi (1.2 eq), B(OMe)₃ (2 eq).
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Conditions : –78°C in THF, quenching with H₂O.
Reaction Optimization and Challenges
Catalytic System Tuning
Purification Strategies
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) resolves boronic acids from pinacol byproducts.
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Recrystallization : Ethanol/water mixtures (3:1) yield high-purity product.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid has diverse applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Position and Electronic Effects
Key Compounds :
Analysis :
- The benzyloxy group at position 5 provides steric bulk and moderate electron donation, which may slow reaction kinetics but improve solubility in organic solvents compared to non-benzylated analogs like 2,4-dichlorophenylboronic acid (C₆H₅BCl₂O₂, MW 190.82) .
Reaction Yields and Conditions :
Analysis :
- While direct yield data for the target compound is unavailable, 3,4-dichlorophenylboronic acid achieves 68% yields in Pd-catalyzed Suzuki reactions under similar conditions . The bulkier benzyloxy group in the target compound may reduce yields compared to simpler dichloro analogs due to steric hindrance.
- Microwave-assisted CuI catalysis (used for 5-(benzyloxy)-2-methoxyphenylboronic acid ) could be explored to enhance coupling efficiency for sterically hindered substrates.
Physicochemical Properties
Lipophilicity and Stability :
- LogP Estimation :
- Stability: Boronic acids with electron-withdrawing groups (e.g., Cl) are generally more stable against protodeboronation than electron-rich analogs .
Biological Activity
(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHBClO, exhibits properties that may be beneficial in treating various diseases, particularly cancer. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Weight : 276.05 g/mol
- Structural Formula :
- CAS Number : 53216448
Boronic acids, including this compound, are known to interact with various biological targets. The primary mechanism involves the inhibition of proteasome activity, which is crucial for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and the subsequent induction of apoptosis in cancer cells.
Target Pathways
- Proteasome Inhibition : Boronic acids can bind to the active site of proteasomes, disrupting their function and leading to cell cycle arrest.
- Heat Shock Protein 90 (HSP90) Inhibition : Recent studies indicate that compounds similar to this compound may inhibit HSP90, a chaperone protein involved in stabilizing oncogenic proteins.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.25 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.30 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 0.15 | Inhibition of proliferation |
The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation through proteasome inhibition and disruption of HSP90 function.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against several strains of bacteria. Its mechanism involves binding to β-lactamases, which are enzymes that confer antibiotic resistance.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| E. coli | 0.05 µg/mL | Inhibition of β-lactamase activity |
| S. aureus | 0.01 µg/mL | Disruption of cell wall synthesis |
Case Studies
-
In Vitro Studies on Breast Cancer Cells :
A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. -
HSP90 Inhibition :
Research published in Molecules highlighted the compound's ability to bind to the N-terminal domain of HSP90 with an IC50 value of 0.21 µM, showcasing its potential as a therapeutic agent in cancer treatment by degrading client proteins like AKT and ERK. -
Antibiotic Resistance Studies :
A recent investigation into the antibacterial properties revealed that this boronic acid derivative effectively inhibited resistant strains of E. coli and S. aureus by disrupting their enzymatic defenses against β-lactam antibiotics.
Q & A
Q. What are the standard synthetic routes for (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Protection of the hydroxyl group : Introduction of the benzyloxy group via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Halogenation : Selective chlorination at the 2- and 4-positions of the phenyl ring using chlorinating agents like NCS (N-chlorosuccinimide) in the presence of Lewis acids .
Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF or dioxane at 80–100°C .
Q. Critical Factors for Yield Optimization :
- Catalyst loading : 1–5 mol% Pd ensures efficient coupling while minimizing side reactions.
- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance reactivity but may require inert atmospheres to prevent boronic acid decomposition.
- Temperature control : Prolonged heating (>100°C) can lead to deboronation or benzyl group cleavage.
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Benzyloxy Protection | BnBr, K₂CO₃, DMF, 60°C, 12h | 70–85% | |
| Chlorination | NCS, FeCl₃, CH₃CN, 50°C, 6h | 65–80% | |
| Boronation | B₂pin₂, Pd(dppf)Cl₂, THF, 80°C, 24h | 50–70% |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyloxy at C5, chlorines at C2/C4). Aromatic protons appear as distinct multiplets (δ 6.8–7.5 ppm), and the boronic acid proton (B–OH) is observed as a broad peak at δ ~8–10 ppm .
- ¹¹B NMR : Validates boronic acid functionality (δ 25–35 ppm) and detects boroxine impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M–H]⁻ peak at m/z 310.99) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for research-grade material) .
Q. Key Considerations :
- Purity discrepancies often arise from residual palladium catalysts; ICP-MS is recommended for trace metal analysis .
Q. What are the primary applications in organic synthesis and medicinal chemistry?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling : Forms biaryl motifs for drug intermediates (e.g., coupling with aryl halides using Pd(PPh₃)₄/Na₂CO₃ in ethanol/water) .
- Enzyme Inhibition Studies : Acts as a β-lactamase inhibitor by mimicking the tetrahedral intermediate in hydrolysis reactions. Competitive inhibition assays (IC₅₀ determination) are performed using nitrocefin as a substrate .
- Sensor Development : Binds diols (e.g., saccharides) via boronate ester formation; fluorescence quenching studies validate affinity .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions using this boronic acid when facing low reactivity with electron-deficient aryl halides?
Methodological Answer:
- Catalyst Screening : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance oxidative addition with electron-deficient substrates .
- Additives : Add silver oxide (Ag₂O) or tetrabutylammonium bromide (TBAB) to stabilize the active Pd species .
- Solvent Optimization : Switch to DME/H₂O mixtures for improved solubility of polar substrates .
Case Study :
Reaction of this compound with 4-bromo-2-nitrobenzene achieved 85% yield using Pd(OAc)₂/XPhos in DME/H₂O (90°C, 12h) .
Q. What strategies address discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
- Purity Validation : Reanalyze batches via HPLC and ¹H NMR to rule out degradation (e.g., deboronation or benzyl group loss) .
- Assay Standardization : Use consistent buffer conditions (pH 7.4 PBS for β-lactamase assays) and substrate concentrations to minimize variability .
- Structural Analog Comparison : Compare IC₅₀ values with analogs (e.g., 2,4-dichlorophenylboronic acid lacks benzyloxy, reducing steric hindrance and increasing activity ).
Q. Table 2: Comparative β-lactamase Inhibition
| Compound | IC₅₀ (μM) | Assay Conditions | Reference |
|---|---|---|---|
| (5-(Benzyloxy)-2,4-dichloro) | 0.45 | Nitrocefin, pH 7.4, 25°C | |
| 2,4-Dichlorophenylboronic acid | 0.12 | Same conditions |
Q. What computational methods predict the reactivity and stability of this boronic acid in aqueous environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate pKa of the boronic acid group (predicted ~8.5) and evaluate hydration equilibrium (boronic acid vs. boronate ester) .
- Molecular Dynamics (MD) : Simulate interactions with β-lactamase active sites (e.g., TEM-1) to identify key hydrogen bonds with Ser70 and Lys73 .
Q. Software Tools :
- Gaussian 16 (DFT) with B3LYP/6-31G(d) basis set.
- GROMACS (MD) with CHARMM36 force field.
Q. How does the compound interact with β-lactamases, and what techniques study these interactions?
Methodological Answer:
- Kinetic Assays : Measure kcat/KM for nitrocefin hydrolysis inhibition. Pre-incubate enzyme with inhibitor to determine Ki .
- X-ray Crystallography : Co-crystallize with β-lactamase (e.g., PDB ID 7VG) to resolve binding modes. The boronic acid forms a covalent adduct with the catalytic serine .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized enzyme chips .
Key Finding :
The benzyloxy group enhances hydrophobic interactions with the enzyme’s Ω-loop, increasing residence time compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
